(Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-4-6-16(7-5-15)21-18-8-9-19(23-22-18)24-10-12-25(13-11-24)20(26)17-3-2-14-27-17/h4-9,17H,2-3,10-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZMJOOLAFZVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone , commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrofuran moiety and a piperazine ring substituted with a pyridazine and p-tolyl amino group. This unique configuration is thought to influence its biological activity significantly.
Molecular Formula: CHNO
Molecular Weight: 284.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Piperazine Intermediate: Reaction of piperazine with appropriate aryl aldehydes.
- Coupling with Pyridazine Derivative: Introduction of the pyridazine moiety through coupling reactions.
- Final Modification: The tetrahydrofuran ring is then incorporated, often via a methanone formation step.
The biological activity of the compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydrofuran moiety enhances the compound's ability to cross biological membranes, increasing bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antidepressant Activity: Studies suggest that piperazine derivatives can act on serotonin and dopamine receptors, contributing to mood regulation.
- Antipsychotic Effects: Its structural similarities to known antipsychotics may allow it to modulate dopaminergic pathways effectively.
- Neuroprotective Properties: Some derivatives have shown potential in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Study 1: Neurotransmitter Interaction
A study demonstrated that similar piperazine derivatives exhibited high affinity for sigma receptors, which are implicated in various CNS disorders. The compound was shown to have low lipophilicity, enhancing its selectivity for these receptors ( ).
Study 2: Antidepressant Effects
In a preclinical model, compounds structurally related to this compound were tested for their antidepressant effects. Results indicated significant reductions in depressive-like behaviors in rodent models, suggesting efficacy in mood disorders ( ).
Study 3: Neuroprotective Efficacy
Research highlighted the compound's potential neuroprotective effects against oxidative stress in neuronal cultures. This suggests that it could be a candidate for further development in treating neurodegenerative diseases ( ).
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| (4-Nitrosopiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antioxidant properties |
| (4-Methylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antidepressant effects |
| (4-Benzylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antipsychotic activity |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The structural framework of this compound may allow it to interact with specific targets involved in cancer cell proliferation. Studies have shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines .
- Neuropharmacology : Given the piperazine component, this compound may be explored for neuropharmacological applications. Piperazine derivatives have been linked to the modulation of neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity. The presence of nitrogen-containing heterocycles often correlates with increased interaction with microbial enzymes or receptors, suggesting that this compound could be evaluated for its ability to inhibit bacterial or fungal growth .
Synthesis and Derivative Development
The synthesis of (Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone can be achieved through multi-step reactions involving key intermediates such as substituted piperazines and pyridazines. The development of analogs through structure-activity relationship (SAR) studies is crucial for optimizing its pharmacological profile.
Example Synthetic Route:
- Formation of Piperazine Derivative : The initial step involves the reaction of a suitable piperazine precursor with a pyridazine derivative under controlled conditions.
- Introduction of Tetrahydrofuran Moiety : This can be achieved via cyclization reactions that incorporate tetrahydrofuran into the structure.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the tetrahydrofuran and piperazine components effectively.
Case Studies
- Case Study 1 : A recent study explored the anticancer efficacy of a series of piperazine derivatives, highlighting their mechanism of action involving apoptosis induction in cancer cells. The study emphasized the role of substituents on the piperazine ring in enhancing therapeutic effects .
- Case Study 2 : Another investigation focused on the neuropharmacological effects of piperazine compounds, demonstrating their potential as anxiolytics through modulation of serotonin receptors. This suggests that similar modifications to our target compound could yield beneficial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with the most relevant analogs:
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparators
Key Observations:
Heterocyclic Core: The target’s pyridazine (two adjacent nitrogen atoms) vs. w3’s pyrimidine (nitrogens at positions 1 and 3) alters electronic properties and binding modes. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets, while pyrimidine is more common in kinase inhibitors (e.g., imatinib analogs) .
Piperazine Substituents :
- The tetrahydrofuran-2-yl group in the target compound introduces an ether oxygen, improving solubility over w3’s 4-methylpiperazine , which has higher basicity and may increase tissue penetration but reduce aqueous solubility.
Aryl/Amine Groups: The p-tolylamino group in the target provides moderate hydrophobicity, favoring membrane permeability. In contrast, w3’s chlorophenyl and triazole groups add electronegativity and hydrogen-bonding capacity, which could enhance target affinity but increase metabolic clearance.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., NaH-mediated reactions) to minimize side products .
- Solvent selection : Use THF for polar intermediates and DCM for coupling reactions to enhance solubility .
- Purification : Column chromatography with ethyl acetate/methanol/ammonia mixtures improves purity (>95%) .
How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the p-tolylamino group relative to the pyridazine ring .
What strategies mitigate degradation during stability studies under varying environmental conditions?
Q. Advanced Research Focus
- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation.
- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, as the piperazine moiety may undergo hydrolysis .
- Organic Degradation : Continuous cooling (4°C) during prolonged experiments reduces decomposition rates, as observed in analogous wastewater studies .
Data Contradiction Note :
Conflicting stability profiles reported for similar piperazine derivatives suggest conducting accelerated stability tests (40°C/75% RH) to identify degradation pathways .
How do structural modifications (e.g., substituent variations) influence biological activity?
Q. Advanced Research Focus
- Piperazine Modifications : Replacing the tetrahydrofuran-2-yl group with fluorophenyl (as in ) enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Pyridazine Substituents : Electron-withdrawing groups (e.g., –CF₃) at the 6-position increase binding affinity to kinase targets, as seen in pyrimidine analogs .
- SAR Studies : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, validated via in vitro assays (e.g., IC₅₀ measurements) .
What analytical methods ensure purity in the presence of common synthetic impurities?
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities like unreacted pyridazine intermediates .
- LC-MS : Identifies trace impurities (e.g., dealkylated byproducts) via molecular ion peaks .
- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents (Rf ~0.3–0.5 for the target compound) .
How can in vivo pharmacokinetic challenges (e.g., bioavailability) be addressed for this compound?
Q. Advanced Research Focus
- Solubility Enhancement : Use cyclodextrin-based formulations or salt formation (e.g., hydrochloride) to improve aqueous solubility .
- Metabolic Stability : Introduce methyl groups on the piperazine ring to reduce CYP450-mediated oxidation, as demonstrated in related compounds .
- Bioavailability Testing : Conduct rodent studies with LC-MS/MS quantification to assess plasma concentration-time profiles .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories to identify stable conformations .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (AMES test) .
How can contradictions in biological activity data across different assay systems be resolved?
Q. Advanced Research Focus
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies .
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
